molecular formula C11H15N3O2 B3858449 2-propoxybenzaldehyde semicarbazone

2-propoxybenzaldehyde semicarbazone

Cat. No. B3858449
M. Wt: 221.26 g/mol
InChI Key: CALANLIQWQFMJL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propoxybenzaldehyde semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They are classified as imine derivatives because they are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide .


Synthesis Analysis

The synthesis of semicarbazone derivatives involves one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .


Molecular Structure Analysis

The molecular structure of semicarbazone derivatives is confirmed by various spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . In all compounds, the semicarbazone ligands were found to be tridentate with NNO-donor atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of semicarbazone derivatives include one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate . The reaction leads to the formation of 2-(aryl or alkyl)-N-phenylhydrazine-1-carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-propoxybenzaldehyde include a boiling point of 264.6°C at 760 mmHg .

Mechanism of Action

Semicarbazones and thiosemicarbazones have been found to inhibit cathepsin B activity, a lysosomal cysteine protease . Thiosemicarbazones have been found to inhibit cathepsin B activity to a greater extent than semicarbazones .

Safety and Hazards

The safety data sheet for 2-propoxybenzaldehyde indicates that it is toxic if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid release to the environment .

properties

IUPAC Name

[(E)-(2-propoxyphenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-7-16-10-6-4-3-5-9(10)8-13-14-11(12)15/h3-6,8H,2,7H2,1H3,(H3,12,14,15)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALANLIQWQFMJL-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propoxybenzaldehyde semicarbazone
Reactant of Route 2
Reactant of Route 2
2-propoxybenzaldehyde semicarbazone
Reactant of Route 3
2-propoxybenzaldehyde semicarbazone
Reactant of Route 4
2-propoxybenzaldehyde semicarbazone
Reactant of Route 5
Reactant of Route 5
2-propoxybenzaldehyde semicarbazone
Reactant of Route 6
Reactant of Route 6
2-propoxybenzaldehyde semicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.